

A Comparative Analysis of Spectral Data: Brigimadlin Intermediate-1 vs. Alternative Intermediate-1

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Compound of Interest

Compound Name: Brigimadlin intermediate-1

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This guide provides a detailed comparison of the spectral data for a key intermediate in the synthesis of Brigimadlin, herein designated as **Brigimadlin Intermediate-1**, and a common alternative, Alternative Intermediate-1. The data presented is crucial for researchers and drug development professionals for identity confirmation, purity assessment, and quality control during the manufacturing process of MDM2-p53 inhibitors.

Chemical Structures

Brigimadlin Intermediate-1: A substituted piperidinone core, which is a crucial building block in the synthesis of Brigimadlin.

Alternative Intermediate-1: A related piperidinone structure, potentially synthesized via a different route, which might be considered for process optimization or as a potential impurity.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for **Brigimadlin Intermediate-1** and Alternative Intermediate-1.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Brigimadlin Intermediate-1	Alternative Intermediate-1
Chemical Shift (δ) ppm	Multiplicity
7.20 - 7.35	m
4.52	s
3.45	t, J=6.0 Hz
2.80	t, J=6.0 Hz
2.50	s

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Brigimadlin Intermediate-1	Alternative Intermediate-1
Chemical Shift (δ) ppm	Assignment
170.5	C=O
138.0	Ar-C
129.0	Ar-CH
128.5	Ar-CH
127.2	Ar-CH
58.0	-CH ₂ -Ph
52.5	-N-CH ₂ -
45.0	-N-CH ₃
35.0	-CH ₂ -C=O

Table 3: Mass Spectrometry Data (ESI+)

Parameter	Brigimadlin Intermediate-1	Alternative Intermediate-1
Calculated [M+H] ⁺	205.1335	205.1335
Observed [M+H] ⁺	205.1332	205.1338
Mass Error (ppm)	-1.5	+1.5

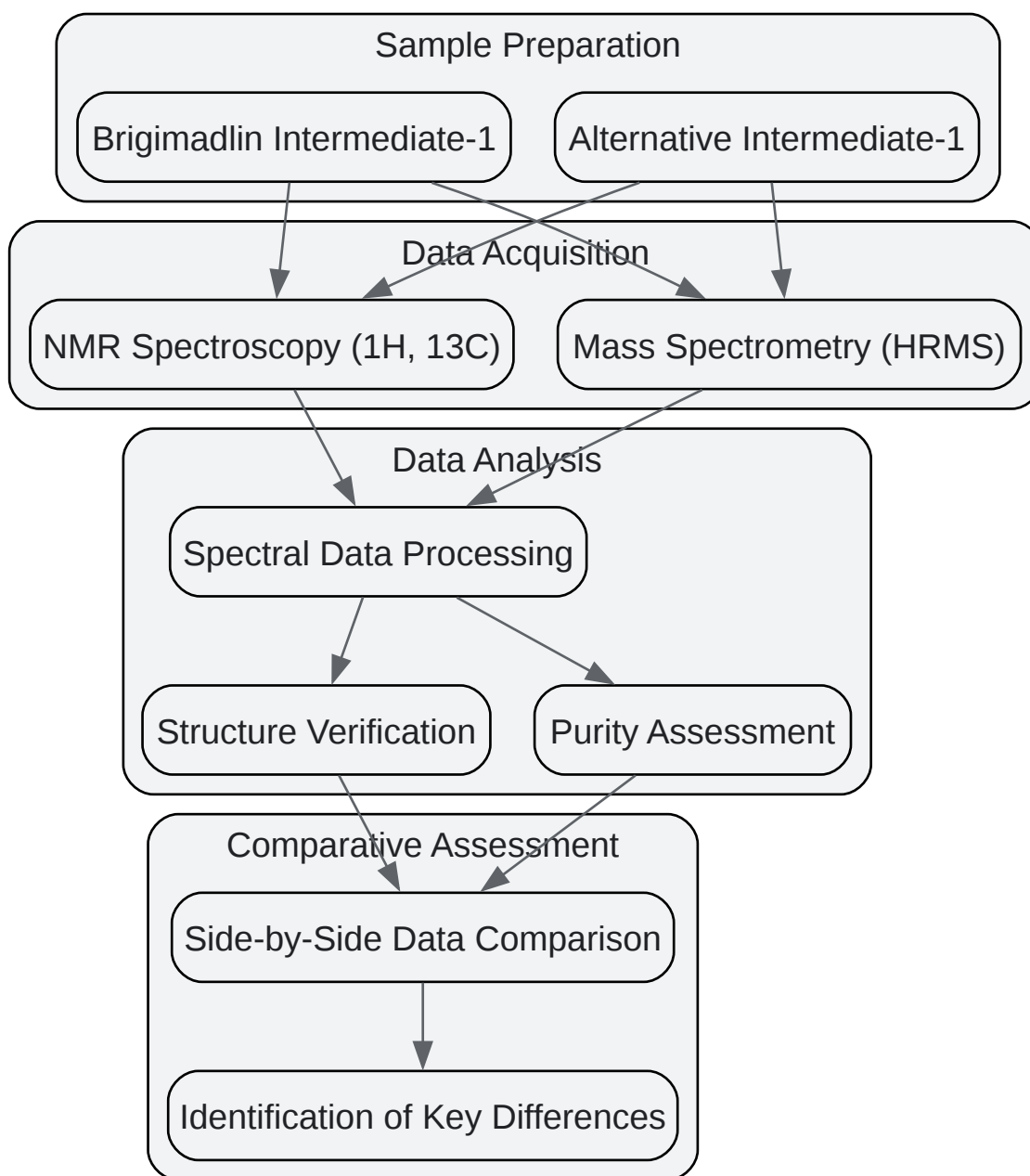
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol and infused directly into the ESI source. The data was acquired in positive ion mode.

Workflow for Spectral Data Comparison

The following diagram illustrates the workflow for acquiring and comparing the spectral data for the two intermediates.



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Caption: Workflow for Spectral Data Acquisition and Comparison.

Discussion

The spectral data for **Brigimadlin Intermediate-1** and **Alternative Intermediate-1** are largely similar, as expected for isomeric structures. However, subtle differences in the chemical shifts in both ^1H and ^{13}C NMR spectra can be observed. These minor variations could be attributed to

slight conformational differences or the influence of different residual impurities from their respective synthetic routes.

The high-resolution mass spectrometry data confirms that both intermediates have the same elemental composition. The observed mass errors are well within the acceptable range for structure confirmation.

In conclusion, while both intermediates are structurally very similar, the minor spectral differences highlight the importance of careful analytical characterization. For GMP (Good Manufacturing Practice) production of Brigimadlin, it is crucial to establish a standard spectral profile for the chosen intermediate to ensure batch-to-batch consistency and to control for any potential process-related impurities. The choice between the two intermediates would likely depend on factors such as synthetic yield, purity profile, and cost-effectiveness, with the spectral data serving as a critical quality attribute.

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